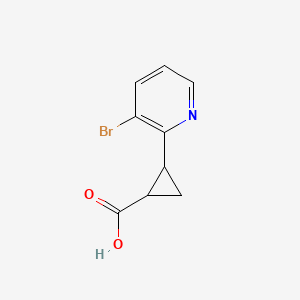
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride typically involves multiple steps, starting with the cyclopentane ring as the core structure. The aminomethyl group is introduced through amination reactions, and the hydroxyl groups are added through hydroxylation processes. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can have different applications and properties, making them valuable in various research and industrial contexts.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and medicinal chemistry. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane-1,2-diol: A closely related compound without the aminomethyl group.
4-(Aminomethyl)cyclohexane-1,2-diol: A structural analog with a cyclohexane ring instead of cyclopentane.
4-(Aminomethyl)cyclopentane-1,3-diol: A positional isomer with hydroxyl groups at different positions on the ring.
Uniqueness: 4-(Aminomethyl)cyclopentane-1,2-diol hydrochloride is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This distinct structure sets it apart from its analogs and isomers, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
4-(aminomethyl)cyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-3-4-1-5(8)6(9)2-4;/h4-6,8-9H,1-3,7H2;1H |
InChI-Schlüssel |
GBVRWUYHTIKGIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


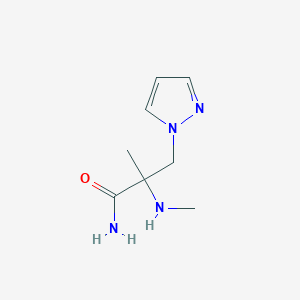
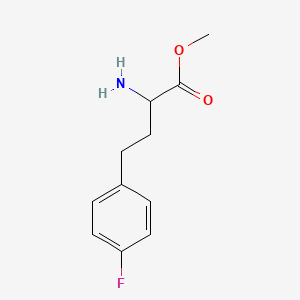
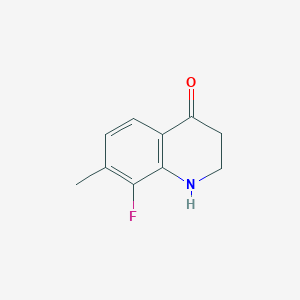
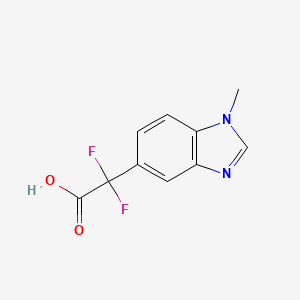

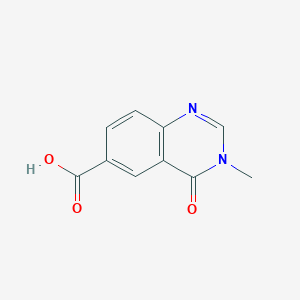

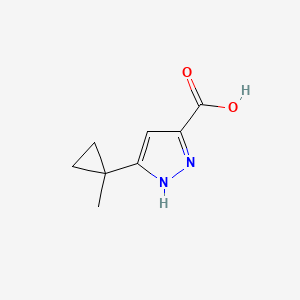
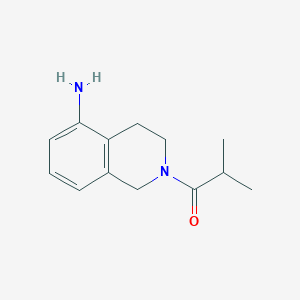
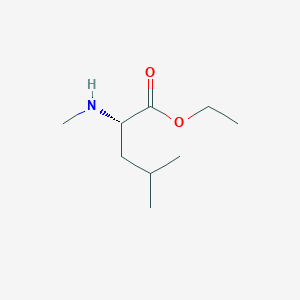

![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
